

# (R)-N-Boc-3-aminobutyric acid CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-N-Boc-3-aminobutyric acid

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An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric acid

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (R)-N-Boc-3-aminobutyric acid, a crucial chiral building block for researchers, scientists, and professionals in drug development. We will explore its core properties, synthesis, analytical validation, and critical applications in medicinal chemistry.

## Introduction: The Significance of a Chiral $\beta$ -Amino Acid

(R)-N-Boc-3-aminobutyric acid is a non-proteinogenic  $\beta$ -amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, which renders it stable and suitable for use in standard peptide coupling conditions. The defined stereochemistry at the C3 position (the 'R' configuration) makes it an invaluable asset in asymmetric synthesis, particularly for constructing complex chiral molecules and peptide analogs with unique conformational properties.

The precursor, (R)-3-aminobutyric acid, is a key intermediate in the synthesis of important pharmaceuticals, including the antiretroviral drug dolutegravir[1]. The Boc-protected form is the workhorse in the laboratory, enabling the controlled and sequential addition of this chiral moiety into target molecules. This guide offers a comprehensive look into its chemical identity,

synthesis, and quality control, providing the foundational knowledge required for its effective application.

## Core Identifiers and Physicochemical Properties

A precise understanding of a chemical entity begins with its fundamental identifiers and properties. These data are critical for sourcing, handling, and characterizing the compound.

Property	Value	Source(s)
CAS Number	159991-23-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	203.24 g/mol	<a href="#">[2]</a>
IUPAC Name	(3R)-3-(tert-butoxycarbonylamino)butanoic acid	<a href="#">[4]</a> <a href="#">[5]</a>
Common Synonyms	Boc-D-β-Homoalanine, (R)-3-Boc-aminobutanoic acid	<a href="#">[5]</a>
Appearance	Pale yellow or white solid	<a href="#">[2]</a>
Melting Point	104-107 °C	<a href="#">[4]</a>

## Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis involves the protection of the commercially available (R)-3-aminobutyric acid. The choice of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) as the protecting agent is deliberate; it is highly effective, and its byproducts (t-butanol and CO<sub>2</sub>) are volatile and easily removed, simplifying purification.

## Experimental Protocol: Boc Protection of (R)-3-Aminobutyric Acid

This protocol is adapted from established procedures for N-Boc protection[\[2\]](#).

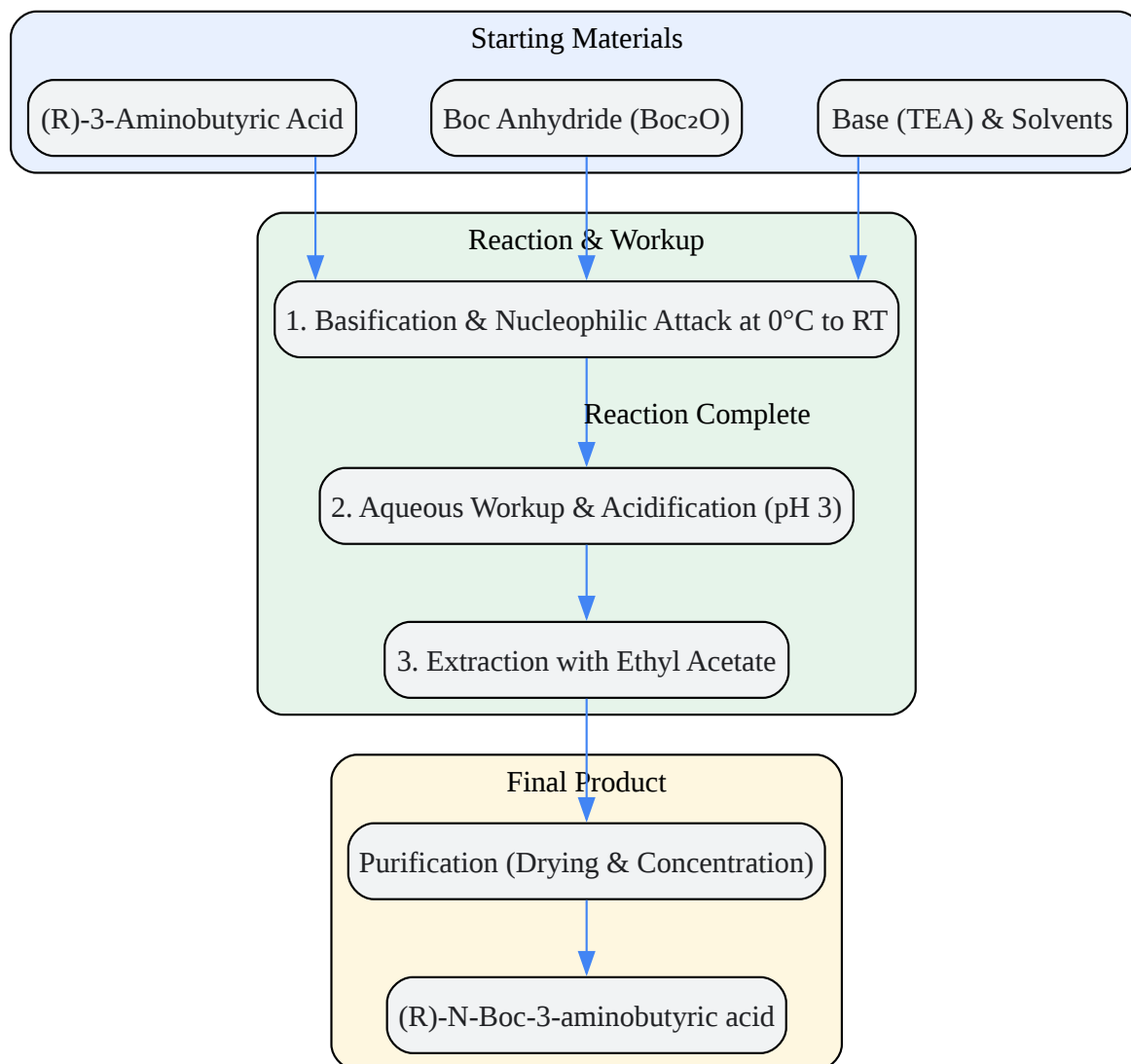
Materials:

- (R)-3-aminobutyric acid (1.0 eq)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1-1.2 eq)
- Triethylamine (TEA) (1.5-2.0 eq)
- Solvents: Dioxane, Water, Ethyl Acetate (EtOAc)
- 1 M Potassium bisulfate (KHSO<sub>4</sub>) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Step-by-Step Methodology:

- Suspension: Suspend (R)-3-aminobutyric acid (e.g., 2.42 g, 23.4 mmol) in a 1:1 mixture of dioxane and water (e.g., 30 mL total) in a round-bottom flask with a magnetic stirrer.
- Basification: Add triethylamine (TEA) dropwise at room temperature until the solid dissolves completely, forming a clear solution. TEA acts as a base to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.
- Protection Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in one portion. The reaction is performed at 0 °C initially to control the exothermicity.
- Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup & Extraction:
  - Partition the reaction mixture between water and ethyl acetate (EtOAc).
  - Separate the aqueous layer and wash it once more with EtOAc to remove any unreacted Boc<sub>2</sub>O and other nonpolar impurities.

- Carefully acidify the aqueous layer to a pH of ~3 using 1 M KHSO<sub>4</sub>. This step protonates the carboxylate, making the product soluble in organic solvents.
- Extract the product from the acidified aqueous layer with EtOAc (2-3 times).
- Purification & Isolation:
  - Combine the organic extracts and wash with brine to remove residual water-soluble impurities.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
  - The resulting solid, **(R)-N-Boc-3-aminobutyric acid**, is often of high purity but can be further purified by recrystallization if necessary[2].



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Caption: Workflow for the synthesis of **(R)-N-Boc-3-aminobutyric acid**.

## Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of **(R)-N-Boc-3-aminobutyric acid** is paramount, especially for applications in pharmaceutical development where even minor impurities can have significant consequences[6].

## Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The expected proton signals are:
  - $\delta \sim 1.25$  (d, 3H): Methyl protons ( $\text{CH}_3$ ) coupled to the adjacent chiral center proton.
  - $\delta 1.45$  (s, 9H): Singlet for the nine equivalent protons of the tert-butyl (Boc) group.
  - $\delta \sim 2.5\text{-}2.6$  (m, 2H): Methylene protons ( $-\text{CH}_2-$ ) adjacent to the carboxylic acid.
  - $\delta \sim 4.1\text{-}4.2$  (m, 1H): The proton on the chiral carbon ( $-\text{CH}-$ ).
  - $\delta \sim 5.0$  (br s, 1H): Broad singlet for the amide proton ( $-\text{NH}-$ ).
  - $\delta > 10$  (br s, 1H): Broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ), which may be subject to exchange. (Note: The chemical shifts provided in one source appear slightly inconsistent with the structure; the values listed here are more typical for this compound class.)[2]
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): Key carbon signals include:
  - $\delta \sim 20\text{-}22$ : Methyl carbon ( $\text{CH}_3$ ).
  - $\delta \sim 28.3$ : tert-butyl carbons of the Boc group.
  - $\delta \sim 40\text{-}42$ : Methylene carbon ( $\text{CH}_2$ ).
  - $\delta \sim 45\text{-}47$ : Chiral methine carbon ( $\text{CH}$ ).
  - $\delta \sim 79\text{-}80$ : Quaternary carbon of the Boc group.
  - $\delta \sim 155\text{-}156$ : Carbonyl carbon of the Boc group.

- $\delta$  ~176-178: Carbonyl carbon of the carboxylic acid.

## Chiral Purity Analysis via HPLC

The enantiomeric excess (e.e.) is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination[6][7].

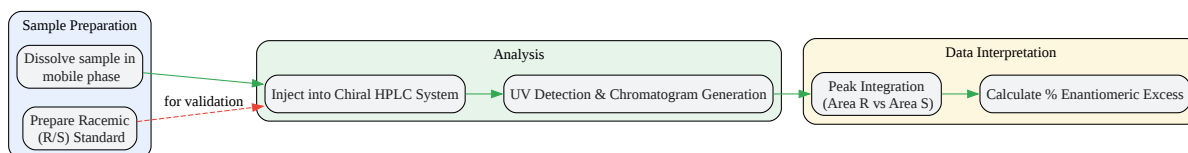
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

- Instrumentation: HPLC system with a UV detector.
- Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column such as CHIROBIOTIC T is highly effective for separating N-protected amino acids[6][7].
- Mobile Phase: A reversed-phase system is typically used. For example, a mixture of water and methanol/acetonitrile with a volatile buffer like ammonium acetate or trifluoroacetic acid.
- Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent. Prepare a racemic (R/S) standard to confirm the elution order of the enantiomers.
- Analysis: Inject the sample and the racemic standard. The two enantiomers will separate into distinct peaks.
- Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the R- and S-enantiomers:  $\% \text{ e.e.} = [(A_R - A_S) / (A_R + A_S)] \times 100$

Illustrative Data:

Sample	Retention Time (R-enantiomer)	Retention Time (S-enantiomer)	% Area (R)	% Area (S)	% e.e.
Racemic Standard	8.5 min	10.2 min	50.1	49.9	~0

| Test Lot | 8.5 min | 10.2 min | 99.9 | 0.1 | 99.8% |



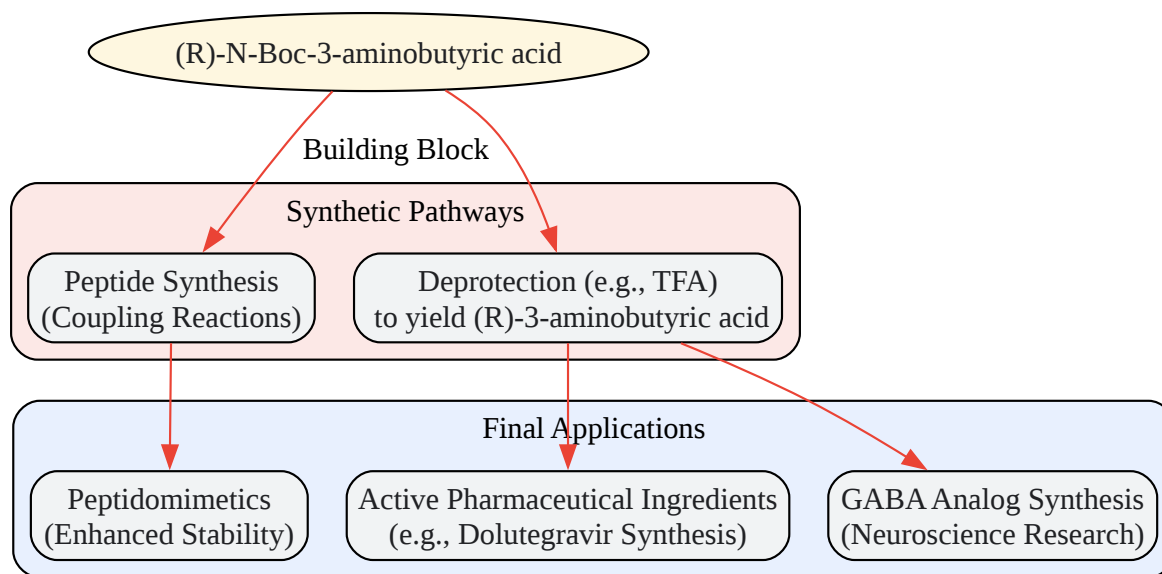
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Caption: Standard workflow for chiral purity analysis via HPLC.

## Applications in Drug Development and Medicinal Chemistry

The utility of **(R)-N-Boc-3-aminobutyric acid** stems from its identity as a protected, non-natural  $\beta$ -amino acid.

- **Peptidomimetics and Peptide Analogs:** Incorporation of  $\beta$ -amino acids like this one into peptide chains creates " $\beta$ -peptides." These structures often adopt stable, predictable secondary structures (helices) and, crucially, exhibit enhanced resistance to enzymatic degradation compared to natural  $\alpha$ -peptides. This property is highly desirable for developing peptide-based drugs with improved pharmacokinetic profiles[2].
- **Chiral Building Block for Small Molecules:** It serves as a precursor for more complex chiral molecules. The deprotected form, (R)-3-aminobutyric acid, is a key starting material for the HIV integrase inhibitor dolutegravir, highlighting the industrial relevance of this chiral synthon[1].
- **GABA System Modulation:**  $\gamma$ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[8]. Analogs of GABA are of significant interest in neuroscience research. Derivatives of aminobutyric acids are explored as potential GABA uptake inhibitors for treating conditions like epilepsy and anxiety[9]. **(R)-N-Boc-3-aminobutyric acid** provides a versatile scaffold for synthesizing such novel modulators.



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Caption: Role of **(R)-N-Boc-3-aminobutyric acid** in synthetic applications.

## Conclusion

**(R)-N-Boc-3-aminobutyric acid** is more than just a protected amino acid; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the robust Boc protecting group, allows for its seamless integration into complex synthetic routes. From creating enzyme-resistant peptides to serving as a key precursor for blockbuster drugs, its importance is firmly established. A thorough understanding of its synthesis and rigorous analytical control, particularly chiral purity analysis, is essential for harnessing its full potential in the advancement of therapeutic science.

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- To cite this document: BenchChem. [(R)-N-Boc-3-aminobutyric acid CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3034351#r-n-boc-3-aminobutyric-acid-cas-number-and-molecular-formula]

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Address: 3281 E Guasti Rd

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